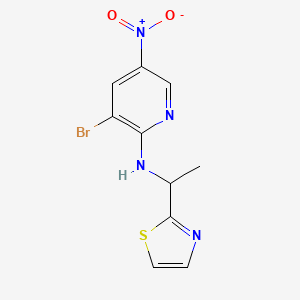
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, nitro, and thiazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 2-aminopyridine followed by nitration to introduce the nitro group. The thiazole moiety is then introduced through a condensation reaction with a thiazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted pyridine derivatives.
科学的研究の応用
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the thiazole moiety.
5-Nitro-2-thiazolylamine: Contains the thiazole and nitro groups but lacks the pyridine ring.
3-Bromo-2-nitropyridine: Similar but lacks the thiazole and amino groups.
Uniqueness
3-Bromo-5-nitro-N-(1-(thiazol-2-yl)ethyl)pyridin-2-amine is unique due to the combination of the pyridine, thiazole, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9BrN4O2S |
|---|---|
分子量 |
329.18 g/mol |
IUPAC名 |
3-bromo-5-nitro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C10H9BrN4O2S/c1-6(10-12-2-3-18-10)14-9-8(11)4-7(5-13-9)15(16)17/h2-6H,1H3,(H,13,14) |
InChIキー |
OHOKVBOXSOVAAG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CS1)NC2=C(C=C(C=N2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















